{[(2-Bromoethyl)sulfanyl]methyl}benzene
Overview
Description
{[(2-Bromoethyl)sulfanyl]methyl}benzene is a useful research compound. Its molecular formula is C9H11BrS and its molecular weight is 231.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Structural Analysis
- Stereospecific Syntheses and Structures of Planar Chiral Bidentate η5:κS-Indenyl-Sulfanyl and -Sulfinyl Complexes of Rhodium(III): This research describes the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene from methyl 2-(methylsulfanyl)-1-naphthoate, involving a reaction with the di-Grignard reagent derived from 1-bromo-2-(2-bromopropyl)benzene (Baker, Radzey, Lucas, & Turner, 2012).
2. Crystallography and Molecular Structure
- 1,1′‐Dimethyl‐2,2′‐[p‐phenylenebis(methylenethio)]di‐1H‐imidazole monohydrate: This study focuses on the crystallographic analysis of a compound featuring terminal (1-methylimidazole-2-yl)-sulfanyl groups adopting a trans configuration with respect to the benzene ring (Xie, 2005).
3. Novel Anti-Helicobacter pylori Agents
- Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents, Part 2: This research presents a parallel chemistry expansion of a specific scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002).
4. Antiproliferative and Antilipolytic Activities
- Synthesis and Antiproliferative and Antilipolytic Activities of a Series of 1,3- and 1,4-Bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes: This study explores the synthesis of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and evaluates their antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase (Shkoor et al., 2021).
5. Organic Synthesis Methodologies
- One-pot synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles via cyclization of 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes: This research developed an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, showcasing a novel approach in organic synthesis (Kobayashi, Kobayashi, & Ezaki, 2013).
6. Photocatalyzed Cascade Annulation
- Photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes: This study focuses on a photoredox-catalyzed cascade annulation, a critical process in the synthesis of benzothiophenes and benzoselenophenes (Yan et al., 2018).
7. Fluorescence Studies
- Single Benzene Green Fluorophore: Solid-State Emissive, Water-Soluble, and Solvent- and pH-Independent Fluorescence with Large Stokes Shifts: This research presents a novel green fluorophore based on benzene, demonstrating high fluorescence emission, photostability, and unique spectroscopic properties (Beppu et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary target of [(2-Bromoethyl)sulfanyl]methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by [(2-Bromoethyl)sulfanyl]methylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The removal of a proton from this intermediate yields a substituted benzene ring .
Result of Action
The result of the action of [(2-Bromoethyl)sulfanyl]methylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a proton is removed from the benzenonium intermediate .
Properties
IUPAC Name |
2-bromoethylsulfanylmethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSCZPWCIWNVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537207 | |
Record name | {[(2-Bromoethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60671-59-2 | |
Record name | {[(2-Bromoethyl)sulfanyl]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.